

6-Aminothymine as a pyrimidine analog

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Compound of Interest

Compound Name: 6-Aminothymine

Cat. No.: B094503

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An In-Depth Technical Guide to **6-Aminothymine** as a Pyrimidine Analog

Executive Summary

6-Aminothymine, a structural analog of the pyrimidine base thymine, represents a significant molecule in the study of nucleotide metabolism and drug development. Its primary mechanism of action involves the targeted inhibition of key enzymes responsible for the catabolism of nucleosides and pyrimidine bases. Specifically, it is a known inhibitor of thymidine phosphorylase, an enzyme crucial for the degradation of thymidine and other structurally similar nucleoside analogs used in chemotherapy.^{[1][2]} By preventing the breakdown of these therapeutic agents, **6-aminothymine** can significantly enhance their bioavailability, prolong their half-life, and potentiate their cytotoxic effects. This guide provides a comprehensive technical overview of **6-aminothymine**, detailing its physicochemical properties, core mechanism of action, methodologies for its study, and its strategic application in the fields of biochemical research and pharmacology.

Physicochemical Properties of 6-Aminothymine

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. **6-Aminothymine**, also known by its IUPAC name 6-amino-5-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil.^[3] Its structural similarity to thymine (5-methyluracil) is the basis for its biological activity.

Property	Value	Source
IUPAC Name	6-amino-5-methyl-1H-pyrimidine-2,4-dione	PubChem[3]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	PubChem[3]
Molecular Weight	141.13 g/mol	PubChem[3], Synchem[4]
CAS Number	15828-63-4	PubChem[3], Synchem[4]
Canonical SMILES	CC1=C(NC(=O)NC1=O)N	PubChem[3]
Appearance	White to off-white crystalline solid (typical)	General Knowledge
Synonyms	5-Methyl-6-aminouracil, 6-Amino-5-methylpyrimidine-2,4(1H,3H)-dione	PubChem[3]

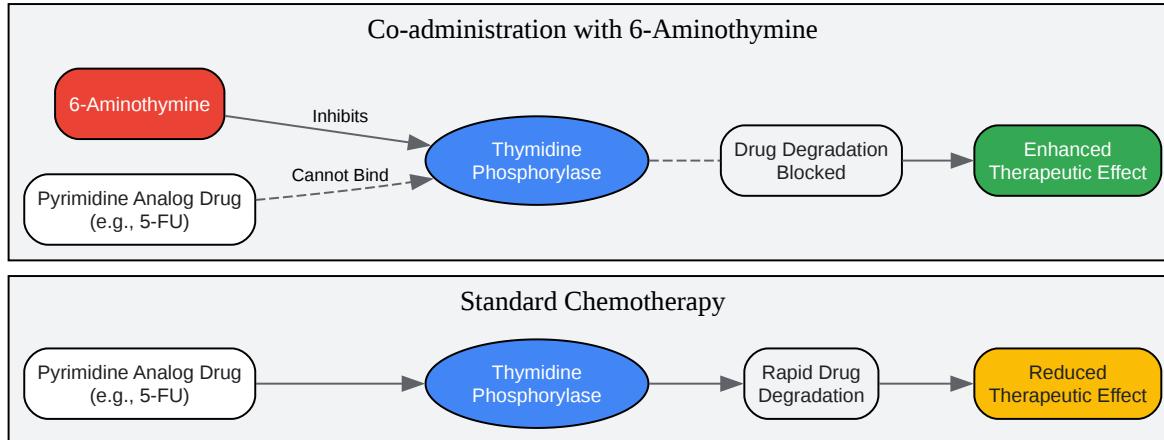
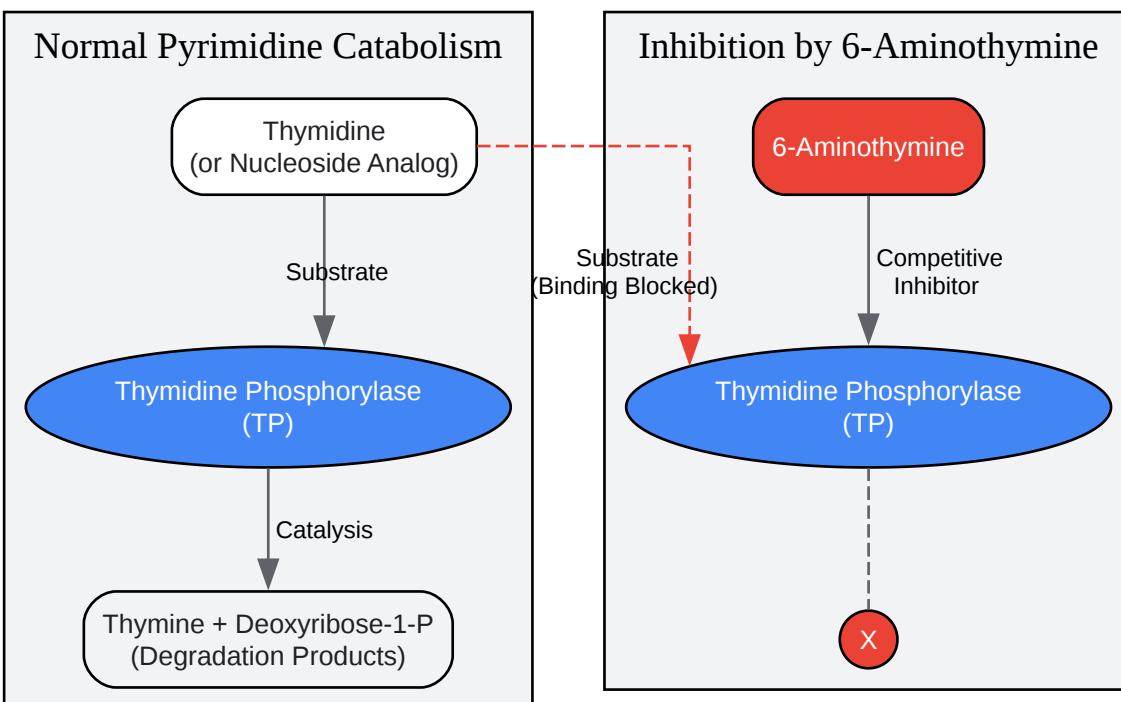
Core Mechanism of Action: Inhibition of Pyrimidine Catabolism

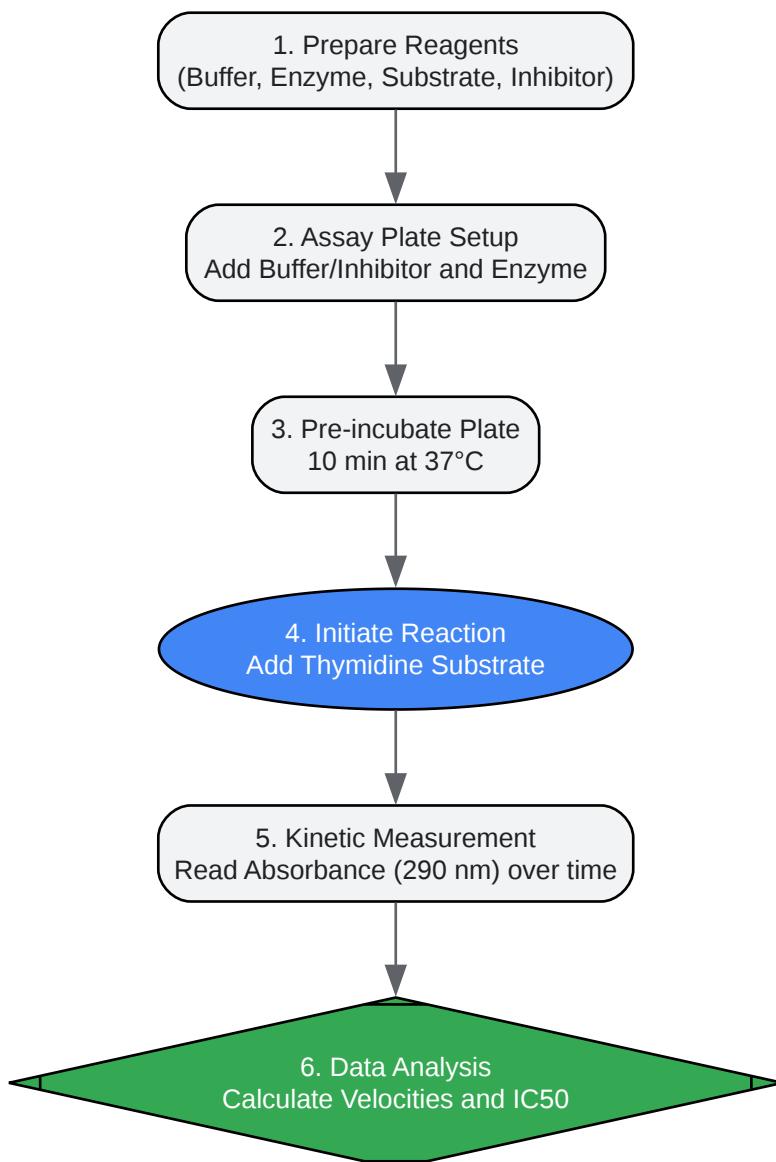
The therapeutic and research potential of **6-aminothymine** is rooted in its ability to act as an antimetabolite, specifically by inhibiting enzymes in the pyrimidine salvage pathway.

Target Enzyme: Thymidine Phosphorylase

The primary and most well-documented target of **6-aminothymine** is Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). [1] TP catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogs (like the antiviral drug idoxuridine) into their respective pyrimidine bases and 2-deoxyribose-1-phosphate.[2] This is a critical step in the catabolism and clearance of these molecules.

6-Aminothymine acts as a competitive inhibitor of TP. Its structure allows it to bind to the active site of the enzyme, preventing the natural substrate (e.g., thymidine) from binding and being degraded. This inhibition is a cornerstone of its pharmacological utility.





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